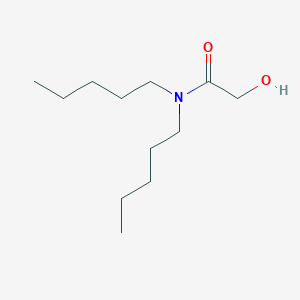
2-Hydroxy-N,N-dipentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N-dipentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group (-OH) and two pentyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N-dipentylacetamide typically involves the reaction of N,N-dipentylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-N,N-dipentylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of N,N-dipentylacetamide.
Reduction: Formation of N,N-dipentylamine.
Substitution: Formation of various substituted amides depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N-dipentylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N-dipentylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 2-Hydroxy-N,N-dimethylacetamide
- 2-Hydroxy-N,N-diethylacetamide
- 2-Hydroxy-N,N-dipropylacetamide
Comparison: 2-Hydroxy-N,N-dipentylacetamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
91683-26-0 |
|---|---|
Fórmula molecular |
C12H25NO2 |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-dipentylacetamide |
InChI |
InChI=1S/C12H25NO2/c1-3-5-7-9-13(12(15)11-14)10-8-6-4-2/h14H,3-11H2,1-2H3 |
Clave InChI |
KSTGSERFXAXTRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


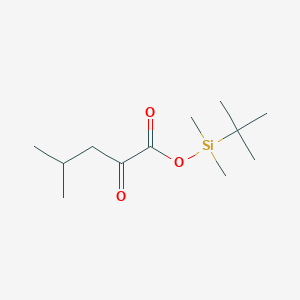
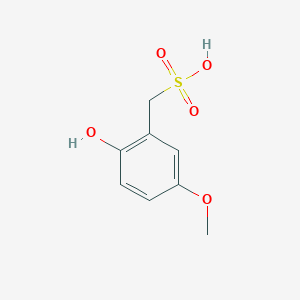
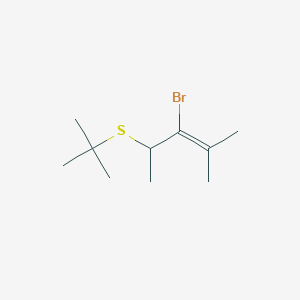
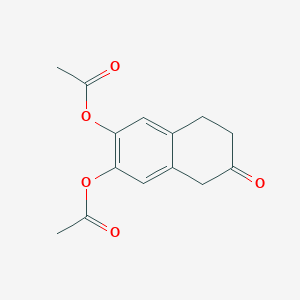
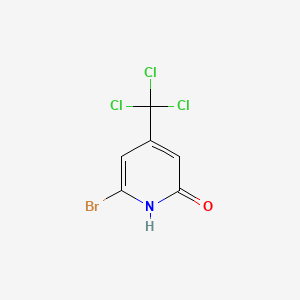
methanone](/img/structure/B14365627.png)
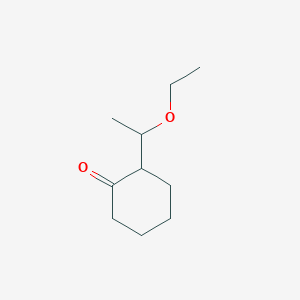
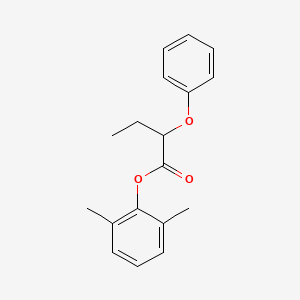
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
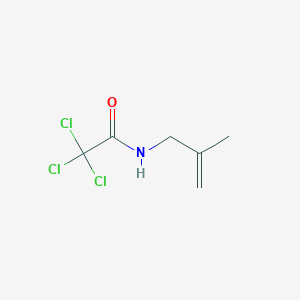
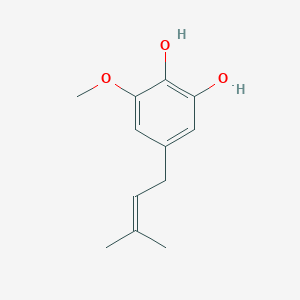
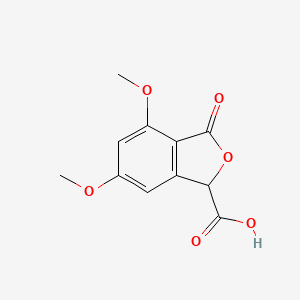
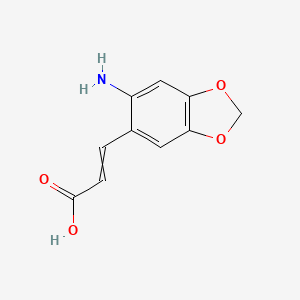
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
